molecular formula C13H26N2O4 B15089973 2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate CAS No. 25642-80-2

2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate

Cat. No.: B15089973
CAS No.: 25642-80-2
M. Wt: 274.36 g/mol
InChI Key: PWGUBEJVBRMAQL-UHFFFAOYSA-N
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Description

Chemical Name: 2-Methyl-2-propyl-1,3-propanediol dicarbamate CAS No.: 57-53-4 Molecular Formula: C₉H₁₈N₂O₄ Therapeutic Function: Tranquilizer, anxiolytic, and skeletal muscle relaxant .

Meprobamate, first synthesized in the 1950s, acts on the central nervous system (CNS) by inhibiting polysynaptic neuronal reflexes, leading to sedation and muscle relaxation without significant autonomic or cardiovascular effects . It is structurally characterized by a central 2-methyl-2-propyl-1,3-propanediol backbone with carbamate groups at both hydroxyl positions. Its synthesis involves the reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene, followed by carbamoylation with ammonia or amines .

Properties

CAS No.

25642-80-2

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(14)16)10-19-12(17)15(6-2)7-3/h5-10H2,1-4H3,(H2,14,16)

InChI Key

PWGUBEJVBRMAQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester involves several steps. One common method includes the reaction of N,N-diethylcarbamic acid with 2-(carbamoyloxymethyl)-2-methylpentanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism of action may vary, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Carisoprodol

Chemical Name: (±)-2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate CAS No.: 78-44-4 Molecular Formula: C₁₂H₂₄N₂O₄ Therapeutic Function: Skeletal muscle relaxant .

Key Differences:
Parameter Meprobamate Carisoprodol
Structure Dicarbamate (two carbamate groups) Mixed carbamate (isopropyl + carbamate)
Metabolism Direct renal excretion Hepatic metabolism to meprobamate
Duration of Action 6–8 hours 4–6 hours (shorter due to metabolism)
Therapeutic Use Anxiety, muscle spasms Acute musculoskeletal pain
Adverse Effects Drowsiness, dependence Dizziness, tachycardia, dependence

Carisoprodol is metabolized to meprobamate, which contributes to its prolonged sedative effects .

Phenprobamate

Chemical Name: 3-Phenylpropyl carbamate CAS No.: 673-31-4 Molecular Formula: C₁₀H₁₃NO₂ Therapeutic Function: Muscle relaxant, antispasmodic .

Key Differences:
Parameter Meprobamate Phenprobamate
Structure Branched alkyl chain + dicarbamate Phenylpropyl backbone + single carbamate
Pharmacokinetics Slow absorption, long half-life Rapid absorption, shorter duration
Clinical Use Anxiety, chronic muscle spasms Acute muscle spasms (less commonly used)

Phenprobamate lacks the CNS depressant potency of meprobamate and is primarily used for peripheral muscle relaxation .

Tybamate

Chemical Name: N-butyl-2-methyl-2-propyl-1,3-propanediol dicarbamate CAS No.: 3480-98-2 Molecular Formula: C₁₂H₂₄N₂O₄ Therapeutic Function: Anxiolytic (historical use) .

Key Differences:
Parameter Meprobamate Tybamate
Structure Free hydroxyl groups carbamoylated Butyl group substitution
Efficacy Moderate sedative effects Less potent, withdrawn due to toxicity
Market Status Widely used until 1990s Discontinued

Tybamate’s synthesis involves N-butyl substitution during carbamoylation, reducing its therapeutic index compared to meprobamate .

Research Findings and Pharmacological Data

Mechanistic Insights

  • Meprobamate : Blocks interneuronal transmission in the spinal cord and thalamus, suppressing polysynaptic reflexes .
  • Carisoprodol : Modulates GABAₐ receptors indirectly via its metabolite meprobamate, enhancing inhibitory neurotransmission .

Regulatory Status

Compound FDA Approval WHO Essential Medicines List DEA Schedule
Meprobamate Discontinued No Schedule IV
Carisoprodol Restricted No Schedule IV
Phenprobamate Not approved No Unscheduled

Q & A

Q. What are the recommended laboratory synthesis protocols for 2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-methyl-2-propyl-1,3-propanediol with ethyl carbamoyl chloride or isocyanate derivatives under anhydrous conditions. Key steps include:
  • Catalyst Selection : Use of triethylamine or DMAP to enhance nucleophilic substitution .
  • Solvent Optimization : Anhydrous dichloromethane or THF to minimize hydrolysis .
  • Temperature Control : Maintain 0–5°C during carbamate coupling to reduce side reactions .
  • Design of Experiments (DOE) : Apply fractional factorial designs to optimize molar ratios and reaction time, reducing experimental runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm carbamate linkage and alkyl group integration. For example, carbamate protons appear as broad singlets near δ 5.5–6.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend) confirm carbamate functionality .

Q. How should researchers handle safety concerns given the lack of toxicity and environmental data for this compound?

  • Methodological Answer :
  • Precautionary Measures : Assume acute toxicity (Category 3 aspiration hazard) based on structural analogs like meprobamate . Use fume hoods, nitrile gloves, and closed systems during synthesis.
  • Waste Management : Follow institutional guidelines for carbamate disposal, including neutralization with dilute HCl and incineration .
  • Data Generation : Conduct zebrafish embryo toxicity assays (ZFET) and soil column leaching studies to fill data gaps .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological activity between this compound and its structural analogs (e.g., Meprobamate, Felbamate)?

  • Methodological Answer :
  • Comparative SAR Studies : Map the impact of substituents (e.g., propyl vs. phenyl groups) on GABAergic activity using radioligand binding assays .
  • Metabolic Profiling : Use LC-MS/MS to compare hepatic microsomal metabolism and identify active metabolites .
  • Computational Docking : Perform molecular dynamics simulations to assess binding affinity differences at GABA-A receptor subunits .

Q. How can researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :
  • OECD 301/303 Tests : Conduct ready biodegradability assays in activated sludge to estimate half-life in aquatic systems .
  • Liposome-Water Partitioning : Measure log KlipwK_{lipw} to predict bioaccumulation in lipid-rich tissues .
  • Soil Mobility Studies : Use HPLC-coupled soil column experiments to assess leaching potential under varying pH (4–9) .

Q. What advanced reactor designs or process controls improve scalability for lab-scale synthesis?

  • Methodological Answer :
  • Microreactor Systems : Implement continuous-flow reactors with in-line IR monitoring to enhance heat/mass transfer and reduce byproducts .
  • Process Analytical Technology (PAT) : Use real-time UV-Vis or Raman spectroscopy for feedback control of carbamate formation .
  • Scale-Up DOE : Apply response surface methodology (RSM) to correlate mixing efficiency (Reynolds number) with yield in stirred-tank reactors .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 60–85%) be addressed?

  • Methodological Answer :
  • Source Validation : Cross-check purity of starting materials (e.g., diol ≥98% by GC) and solvent dryness (Karl Fischer titration) .
  • Reaction Monitoring : Use TLC or in-line NMR to detect intermediate hydrolysis or dimerization .
  • Statistical Analysis : Perform Grubbs’ test to identify outlier datasets and refine reaction protocols .

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